molecular formula C31H39N11O6S B11932772 2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate

2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate

Katalognummer: B11932772
Molekulargewicht: 693.8 g/mol
InChI-Schlüssel: RVJNIKFVEAWLQC-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-2-yl core substituted with a 4-tert-butylthiazole carboxamide group, a tetrazole-linked ethenyl moiety, and a piperidin-3-yloxycarbonylamino-ethyl-dimethylazanium acetate side chain. Its stereochemistry at the piperidine ring (3S configuration) distinguishes it from closely related analogs, such as the 3R enantiomer described in . The molecule’s design integrates multiple pharmacophoric elements:

  • Pyrido[1,2-a]pyrimidinone core: Known for binding to kinase and enzyme active sites, as seen in pyrido-pyrimidinone derivatives (e.g., kinase inhibitors in ) .
  • Tetrazole group: Enhances metabolic stability and mimics carboxylic acid bioisosteres, critical in drug design .
  • 4-tert-butylthiazole: A hydrophobic substituent that may improve target affinity or solubility .

The compound’s molecular formula is C₃₅H₄₁N₁₁O₆S, with an average mass of 767.84 g/mol and a monoisotopic mass of 767.29 g/mol .

Eigenschaften

Molekularformel

C31H39N11O6S

Molekulargewicht

693.8 g/mol

IUPAC-Name

2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate

InChI

InChI=1S/C31H39N11O6S/c1-31(2,3)22-18-49-29(33-22)35-27(45)19-10-13-41-24(15-19)34-26(21(28(41)46)8-9-23-36-38-39-37-23)40-12-6-7-20(16-40)48-30(47)32-11-14-42(4,5)17-25(43)44/h8-10,13,15,18,20H,6-7,11-12,14,16-17H2,1-5H3,(H3-,32,33,35,36,37,38,39,43,44,45,47)/t20-/m0/s1

InChI-Schlüssel

RVJNIKFVEAWLQC-FQEVSTJZSA-N

Isomerische SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)/C=C/C4=NNN=N4)N5CCC[C@@H](C5)OC(=O)NCC[N+](C)(C)CC(=O)[O-]

Kanonische SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)C=CC4=NNN=N4)N5CCCC(C5)OC(=O)NCC[N+](C)(C)CC(=O)[O-]

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Query Compound Pyrido[1,2-a]pyrimidin-2-yl 4-tert-butylthiazole, tetrazole-ethenyl, (3S)-piperidine 767.84 Stereospecific 3S configuration; zwitterionic acetate side chain
2-[({[(3R)-1-{8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]…}piperidin-3-yl]oxy}… Pyrido[1,2-a]pyrimidin-2-yl 4-tert-butylthiazole, tetrazole-ethenyl, (3R)-piperidine 767.84 3R enantiomer; identical substituents but divergent stereochemistry
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo… Pyrido[1,2-a]pyrimidin-3-yl Fluoro-benzisoxazole, methyl-oxo group, chromen-triazole N/A Fluorinated aromatic system; triazole-carboxamide pharmacophore
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives Pyrido[3,4-d]pyrimidin-4(3H)-one tert-butyldimethylsilyl, trimethylsilylethoxymethyl (SEM) 500–600 (estimated) SEM-protected intermediates for kinase inhibitors

Key Observations:

Stereochemical Differentiation : The query compound’s 3S configuration contrasts with the 3R enantiomer in , which may lead to differences in target binding or pharmacokinetics .

Substituent Diversity : The tetrazole-ethenyl group in the query compound is absent in fluorobenzisoxazole derivatives (), suggesting divergent mechanisms of action .

Key Findings:

  • Synthetic Complexity : The query compound’s synthesis likely involves stereoselective piperidine formation and tetrazole cyclization, as seen in similar compounds .
  • Stability : The tetrazole group improves metabolic stability compared to carboxylates but may introduce sensitivity to photodegradation .

Biologische Aktivität

The compound 2-[2-[[[3S]-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate (commonly referred to as D13-9001) is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a piperidine ring, a pyrido[1,2-a]pyrimidine moiety, and a thiazole ring. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Overview

The molecular formula of D13-9001 is C31H39N11O6SC_{31}H_{39}N_{11}O_{6}S, with a molecular weight of 693.8 g/mol. The compound's intricate structure is characterized by the following key features:

Structural Feature Description
Piperidine Ring A saturated nitrogen-containing ring that may influence CNS activity.
Pyrido[1,2-a]pyrimidine A heterocyclic structure known for potential anticancer properties.
Thiazole Ring Associated with antimicrobial activity.

Biological Activity

Preliminary studies suggest that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : D13-9001 has shown potential in inhibiting bacterial efflux pumps such as AcrB and MexB, which are critical for bacterial resistance to antibiotics.
  • Anticancer Properties : The pyrido[1,2-a]pyrimidine moiety is linked to various anticancer activities. Research indicates that derivatives of this structure can induce apoptosis in cancer cells .
  • CNS Effects : The presence of the piperidine ring suggests possible effects on the central nervous system, warranting further investigation into its neuropharmacological properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of D13-9001 involves several steps that include the formation of hydrophobic tert-butyl thiazolyl aminocarboxyl pyridopyrimidine moieties. The synthetic routes are designed to optimize yield and minimize impurities while maintaining biological activity.

Key Steps in Synthesis:

  • Formation of the thiazole ring through condensation reactions.
  • Coupling with the piperidine derivative.
  • Introduction of the dimethylazanium group to enhance solubility and bioavailability.

Case Studies

Several studies have evaluated the biological activity of D13-9001 and its derivatives:

Study 1: Antimicrobial Efficacy

A study assessed the compound's ability to inhibit various bacterial strains resistant to conventional antibiotics. Results indicated a significant reduction in bacterial viability at micromolar concentrations, suggesting its utility as a novel antimicrobial agent.

Study 2: Anticancer Activity

In vitro assays demonstrated that D13-9001 effectively inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that it induces cell cycle arrest and apoptosis through mitochondrial pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.